molecular formula C19H18N2OS B5952549 5-BENZYL-2-(BENZYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

5-BENZYL-2-(BENZYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5952549
M. Wt: 322.4 g/mol
InChI Key: LIYSCBNCRXLCEY-UHFFFAOYSA-N
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Description

5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 431057-11-3) is a high-purity chemical compound with a molecular formula of C19H18N2OS and a molecular weight of 322.42 g/mol . It belongs to the 3,4-dihydropyrimidin-4-one (DHPM) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities . The dihydropyrimidinone core is a key structural element in several pharmacologically active molecules and is synthetically accessible via multi-component reactions like the Biginelli condensation . This specific analogue features benzyl and benzylsulfanyl substituents, which may influence its physicochemical properties and biological interactions. The dihydropyrimidinone scaffold is recognized for its diverse therapeutic potential, with research applications spanning the investigation of anticancer, antimicrobial, anti-inflammatory, and antiviral agents . Related DHPM structures have been identified as inhibitors of kinesin motors (e.g., Monastrol) and have shown activity against targets like the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . The presence of the benzylsulfanyl group at the 2-position is a common modification explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-benzyl-2-benzylsulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-17(12-15-8-4-2-5-9-15)18(22)21-19(20-14)23-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSCBNCRXLCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzyl mercaptan under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The benzylsulfanyl group in the target compound introduces steric and electronic effects distinct from standard DHPMs. For example, expandable graphite catalysis (72–93% yield) might be preferable for eco-friendly synthesis, while FeCl₃ offers high yields (80–90%) in ethanol .
  • Structural Analogues: The purinone derivatives in share the benzylsulfanyl group but exhibit different tautomeric behavior (hydrazone form dominant in ground/excited states). This contrasts with DHPMs, where the keto-enol tautomerism is influenced by the dihydropyrimidinone core.
Physicochemical and Functional Comparisons

Electronic and Solubility Properties :

  • The benzylsulfanyl group in the target compound likely increases electron density at the pyrimidinone ring, similar to its role in purinones . This could enhance binding affinity in biological systems or alter solubility in polar solvents.
  • Standard DHPMs exhibit moderate lipophilicity, but the target compound’s dual benzyl groups may further elevate hydrophobicity, impacting bioavailability.

Biological Activity

5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N2S
  • Molecular Weight : 284.42 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the benzylsulfanyl moiety exhibit significant antibacterial properties. For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria. These derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluated its cytotoxic effects on several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The results suggested that the compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the benzylsulfanyl group plays a crucial role in enhancing its bioactivity. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl unit and sulfur-containing linkers significantly influence the antibacterial effectiveness .

Study 1: Antibacterial Evaluation

In a study published in 2005, various derivatives of benzylsulfanyl compounds were synthesized and tested against bacterial strains. The findings indicated that specific structural modifications led to enhanced antibacterial activity, particularly against resistant strains .

Study 2: Anticancer Efficacy

A comprehensive evaluation was conducted on the cytotoxic effects of this compound against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and HepG2 cells, suggesting potential for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsResultsReference
AntibacterialStaphylococcus aureusComparable activity to norfloxacin
Staphylococcus epidermidisEnhanced potency observed
AnticancerMCF-7 (Breast Cancer)Dose-dependent cytotoxicity
HepG2 (Liver Cancer)Significant inhibition of proliferation
A549 (Lung Cancer)Cytotoxic effects noted

Q & A

Q. How can researchers integrate computational and experimental data to predict structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with experimental IC50_{50} values to train machine learning models (e.g., random forests). Validate predictions via synthesis and testing of prioritized analogs. Address overfitting by cross-validation and external test sets .

Key Considerations for Data Interpretation

  • Theoretical Frameworks : Align studies with conceptual models like QSAR (Quantitative Structure-Activity Relationships) or environmental fate hierarchies to ensure methodological coherence .
  • Contradiction Resolution : Use triangulation (e.g., orthogonal assays, multi-lab validation) to reconcile conflicting results .
  • Reporting Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and crystallographic data .

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